molecular formula C20H24N2O5S B2815519 N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide CAS No. 860788-11-0

N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide

Cat. No.: B2815519
CAS No.: 860788-11-0
M. Wt: 404.48
InChI Key: LJQNXPPMUVQBRU-UHFFFAOYSA-N
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Description

N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzenecarboxamide group and a sulfonyl group attached to a dimethoxyphenyl moiety. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the sulfonylation of 2,5-dimethoxyphenyl with a suitable sulfonyl chloride, followed by the formation of the piperidine ring through cyclization reactions. The final step involves the coupling of the piperidine derivative with benzenecarboxamide under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps like recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-3-pyrrolidinyl}benzenecarboxamide
  • N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-morpholinyl}benzenecarboxamide
  • N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-azepanyl}benzenecarboxamide

Uniqueness

N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is unique due to its specific substitution pattern and the presence of both sulfonyl and benzenecarboxamide groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-26-17-8-9-18(27-2)19(14-17)28(24,25)22-12-10-16(11-13-22)21-20(23)15-6-4-3-5-7-15/h3-9,14,16H,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQNXPPMUVQBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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